molecular formula C15H24N2 B14207049 1-Benzyl-3-propylpiperidin-4-amine CAS No. 823805-28-3

1-Benzyl-3-propylpiperidin-4-amine

Cat. No.: B14207049
CAS No.: 823805-28-3
M. Wt: 232.36 g/mol
InChI Key: BRUSBXCVCHKUCI-UHFFFAOYSA-N
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Description

1-Benzyl-3-propylpiperidin-4-amine is a chemical compound that belongs to the piperidine class of organic compounds Piperidines are six-membered heterocyclic compounds containing one nitrogen atom This particular compound is characterized by the presence of a benzyl group attached to the nitrogen atom and a propyl group attached to the piperidine ring

Preparation Methods

The synthesis of 1-Benzyl-3-propylpiperidin-4-amine can be achieved through several synthetic routes. One common method involves the alkylation of piperidine with benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The resulting intermediate is then subjected to further alkylation with propyl bromide to yield the final product. The reaction conditions typically involve the use of an aprotic solvent such as dimethylformamide (DMF) and are carried out under reflux .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

1-Benzyl-3-propylpiperidin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide. This reaction typically leads to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of secondary or tertiary amines.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or propyl groups, leading to the formation of various substituted derivatives. Common reagents for these reactions include alkyl halides and nucleophiles such as amines or thiols.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyl ketones, while reduction can produce secondary amines.

Scientific Research Applications

1-Benzyl-3-propylpiperidin-4-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.

    Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-Benzyl-3-propylpiperidin-4-amine involves its interaction with specific molecular targets in biological systems. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways and cellular responses .

Comparison with Similar Compounds

1-Benzyl-3-propylpiperidin-4-amine can be compared with other piperidine derivatives, such as:

    1-Benzylpiperidin-4-amine: Similar in structure but lacks the propyl group, which may result in different chemical and biological properties.

    3-Propylpiperidin-4-amine:

    1-Benzyl-3,3-dimethylpiperidin-4-amine: Contains a dimethyl group instead of a propyl group, which can affect its steric and electronic properties.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs .

Properties

CAS No.

823805-28-3

Molecular Formula

C15H24N2

Molecular Weight

232.36 g/mol

IUPAC Name

1-benzyl-3-propylpiperidin-4-amine

InChI

InChI=1S/C15H24N2/c1-2-6-14-12-17(10-9-15(14)16)11-13-7-4-3-5-8-13/h3-5,7-8,14-15H,2,6,9-12,16H2,1H3

InChI Key

BRUSBXCVCHKUCI-UHFFFAOYSA-N

Canonical SMILES

CCCC1CN(CCC1N)CC2=CC=CC=C2

Origin of Product

United States

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